molecular formula C11H12FNO2 B11893435 Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B11893435
M. Wt: 209.22 g/mol
InChI Key: RUJHZVPDMFGSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a fluorinated derivative of tetrahydroquinoline. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylate group at the 8th position on the quinoline ring. The incorporation of fluorine into organic molecules often enhances their biological activity and stability, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to promote cyclization, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorine atom.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the specific positioning of the fluorine atom and the carboxylate group, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3

InChI Key

RUJHZVPDMFGSII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1NCCC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.